molecular formula C9H14N4O4S B2444806 N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-(methylsulfonyl)azetidine-3-carboxamide CAS No. 1428373-48-1

N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-(methylsulfonyl)azetidine-3-carboxamide

Cat. No. B2444806
CAS RN: 1428373-48-1
M. Wt: 274.3
InChI Key: QPNUELQIMRNFNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-(methylsulfonyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C9H14N4O4S and its molecular weight is 274.3. The purity is usually 95%.
The exact mass of the compound N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-(methylsulfonyl)azetidine-3-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-(methylsulfonyl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-(methylsulfonyl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Research

  • HIV Treatment Research : A compound structurally related to N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-(methylsulfonyl)azetidine-3-carboxamide has been studied for its potential in treating HIV, using 19F-nuclear magnetic resonance (NMR) for metabolic fate and excretion analysis. These studies contribute to understanding the metabolic pathways and potential efficacy of new HIV treatments (Monteagudo et al., 2007).

  • Serotonin Receptor Antagonists : Research into serotonin receptor antagonists has included analogues of N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-(methylsulfonyl)azetidine-3-carboxamide for their potential as potent and selective 5-HT(1B/1D) antagonists, showing promise for treatments in neurological disorders (Liao et al., 2000).

Agricultural Research

  • Herbicide Photodegradation : Studies have been conducted on the photodegradation of sulfonylurea herbicides in water, providing insights into the environmental fate and degradation pathways of these compounds, which could inform safer and more effective herbicide design and usage (Pinna et al., 2007).

Material Science

  • Polyimide Synthesis : Novel, thermally stable polyimides containing a 1,3,4-oxadiazole and pyridine moieties, based on aromatic diamines related to N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-(methylsulfonyl)azetidine-3-carboxamide, have been synthesized. These materials are noted for their solubility in certain solvents and potential applications in advanced technologies, including the removal of heavy metals from aqueous solutions (Mansoori & Ghanbari, 2015).

properties

IUPAC Name

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-methylsulfonylazetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O4S/c1-6-11-12-8(17-6)3-10-9(14)7-4-13(5-7)18(2,15)16/h7H,3-5H2,1-2H3,(H,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNUELQIMRNFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CNC(=O)C2CN(C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-(methylsulfonyl)azetidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.